molecular formula C12H13NO B11722587 (6-Ethylquinolin-2-yl)methanol

(6-Ethylquinolin-2-yl)methanol

Cat. No.: B11722587
M. Wt: 187.24 g/mol
InChI Key: VGYOXCJHMRYGJG-UHFFFAOYSA-N
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Description

(6-Ethylquinolin-2-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities This compound features a quinoline ring system with an ethyl group at the 6th position and a methanol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethylquinolin-2-yl)methanol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic conditions . Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent . These methods can be adapted to introduce the ethyl and methanol groups at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. For this compound, a one-pot synthesis using a multifunctional heterogeneous catalyst like Ru-grafted hydrotalcite (Ru/HT) has been reported . This method offers advantages such as reduced reaction time and improved environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(6-Ethylquinolin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Ethylquinolin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Ethylquinolin-2-yl)methanol involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Methylquinolin-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    2-Quinolinemethanol: Lacks the ethyl group at the 6th position

Uniqueness

(6-Ethylquinolin-2-yl)methanol is unique due to the presence of both an ethyl group and a methanol group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler analogs .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(6-ethylquinolin-2-yl)methanol

InChI

InChI=1S/C12H13NO/c1-2-9-3-6-12-10(7-9)4-5-11(8-14)13-12/h3-7,14H,2,8H2,1H3

InChI Key

VGYOXCJHMRYGJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2)CO

Origin of Product

United States

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